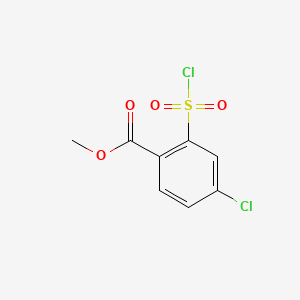

Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-2-chlorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVPERSFJZUJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234586 | |

| Record name | Methyl 4-chloro-2-(chlorosulphonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85392-01-4 | |

| Record name | Benzoic acid, 4-chloro-2-(chlorosulfonyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85392-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-2-(chlorosulfonyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085392014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-chloro-2-(chlorosulphonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloro-2-(chlorosulphonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-CHLORO-2-(CHLOROSULFONYL)BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MN5FSS85W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"physicochemical properties of Methyl 4-chloro-2-(chlorosulfonyl)benzoate"

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physicochemical data with practical insights into its handling, reactivity, and application, ensuring a robust understanding for laboratory and process scale-up operations.

Core Molecular Identity and Structure

This compound (CAS Number: 85392-01-4) is a bifunctional organic compound of significant interest in the pharmaceutical and agrochemical sectors.[1] Its structure incorporates a methyl ester and a highly reactive chlorosulfonyl group on a chlorinated benzene ring, making it a versatile scaffold for chemical synthesis.[1]

Key Identifiers:

-

InChI Key: AKVPERSFJZUJKD-UHFFFAOYSA-N[2]

Caption: 2D Structure of this compound.

Core Physicochemical & Stability Data

The utility of a chemical intermediate is fundamentally dictated by its physical properties. These parameters influence storage, handling, reaction conditions, and purification strategies.

| Property | Value | Source |

| Physical Form | Solid[1][2] | Sigma-Aldrich[2], Guidechem[1] |

| Purity | ≥98% (typical commercial grade) | Sigma-Aldrich[2] |

| XLogP3 | 3.1 | PubChem[3] |

| Storage Temperature | 2-8°C, Inert Atmosphere[2] | Sigma-Aldrich[2] |

| Solubility | Soluble in organic solvents | Guidechem[1] |

| Stability | Stable under recommended storage conditions. Reacts with water.[4][5][6] | LGC Standards[4], Thermo Fisher[5] |

| Incompatibility | Strong oxidizing agents, strong bases, water.[4][6] | LGC Standards[4], Fisher Scientific[6] |

The solid state of this compound simplifies handling compared to volatile liquids, although its corrosive nature requires precautions.[2][5] The recommended storage condition—refrigerated and under an inert atmosphere—is a direct consequence of the moisture-sensitive chlorosulfonyl group.[2][7] Exposure to atmospheric moisture will lead to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, rendering the material useless for its primary synthetic applications.

Reactivity and Synthetic Versatility

The synthetic power of this compound stems from its two distinct reactive sites, which can be addressed sequentially.

-

Electrophilic Sulfonyl Chloride (-SO₂Cl): This is the most reactive site. The sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its use in building complex molecules.[8]

-

Reaction with Amines: Forms highly stable sulfonamide linkages, a privileged functional group in a vast number of pharmaceuticals.[8]

-

Reaction with Alcohols/Phenols: Yields sulfonate esters, which are also important in medicinal chemistry and can serve as leaving groups in further transformations.[8]

-

-

Methyl Ester (-COOCH₃): This group is less reactive than the sulfonyl chloride and typically requires more forceful conditions to react. It can undergo hydrolysis to the carboxylic acid or amidation to form an amide, allowing for secondary functionalization after the sulfonyl chloride has been reacted.[8]

This differential reactivity allows chemists to use the compound as a molecular scaffold, building out complexity in a controlled, stepwise manner.

Caption: Synthetic utility of this compound.

This compound is a crucial intermediate for creating libraries of novel compounds for screening in drug discovery programs, particularly in the development of carbonic anhydrase inhibitors and herbicides.[8][9]

Analytical Characterization Protocol: Purity Assessment by RP-HPLC

Ensuring the purity of starting materials is a non-negotiable aspect of chemical synthesis. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a standard approach for assessing the purity of this compound. The following is a field-proven, self-validating protocol.

Objective: To determine the purity of this compound and identify potential hydrolysis-related impurities.

Methodology:

-

Instrumentation:

-

Agilent 1200 system or equivalent, equipped with a UV detector.[10]

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Causality: TFA is used to acidify the mobile phase, ensuring sharp, symmetrical peaks by protonating any free silanol groups on the column and suppressing the ionization of acidic impurities like the sulfonic acid hydrolysis product.

-

-

Sample Preparation:

-

Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with Acetonitrile. This creates a 1 mg/mL stock solution.

-

Further dilute 100 µL of the stock solution into 900 µL of a 50:50 Acetonitrile:Water mixture to create a 0.1 mg/mL working solution.

-

Causality: The final dilution into a weaker solvent than the injection solvent (pure acetonitrile) helps prevent peak distortion.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.[10]

-

Column Temperature: 30 °C.

-

Gradient Elution:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-17 min: 95% B

-

17.1-20 min: 50% B (re-equilibration)

-

-

Causality: A gradient method is employed to ensure that both the relatively polar hydrolysis impurity and the nonpolar parent compound are eluted with good peak shape within a reasonable runtime.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

-

The primary hydrolysis impurity (sulfonic acid) is expected to have a significantly shorter retention time due to its increased polarity.

-

Safety, Handling, and Storage Workflow

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[3][5] It reacts with water, potentially liberating toxic gas.[5] A rigorous and systematic approach to handling is mandatory.

GHS Hazard Information:

-

Pictogram: GHS05 (Corrosion)[2]

-

Signal Word: Danger[2]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage)[5], H315 (Causes skin irritation)[3], H318 (Causes serious eye damage)[3]

Caption: Mandatory safe handling workflow for corrosive and reactive solids.

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[4][5]

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]

References

-

This compound | C8H6Cl2O4S | CID 3020661. (n.d.). PubChem. Retrieved from [Link]

-

Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388. (n.d.). PubChem. Retrieved from [Link]

-

Methyl 4-Chloro-2-methylbenzoate | C9H9ClO2 | CID 22349978. (n.d.). PubChem. Retrieved from [Link]

-

Yu, Z., Dong, H., Xie, X., Liu, J., & Su, W. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: an Example of Inhibiting Parallel Side-reactions. Organic Process Research & Development, 20(10), 1788-1793. Retrieved from [Link]

- Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. (2021). Google Patents.

-

Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839. (n.d.). PubChem. Retrieved from [Link]

- Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. (2015). Google Patents.

-

Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. (2016). ACS Publications. Retrieved from [Link]

-

Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 23(8), 941-965. Retrieved from [Link]

-

Žukauskas, A., Čapkauskaitė, E., Paketurytė-Latvė, V., Smirnov, A., Stancaitis, L., Mickevičiūtė, A., ... & Matulienė, J. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 22(25), 13673. Retrieved from [Link]

-

RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 85392-01-4 [sigmaaldrich.com]

- 3. This compound | C8H6Cl2O4S | CID 3020661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lgcstandards.com [lgcstandards.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. Methyl 2-(chlorosulfonyl)benzoate CAS#: 26638-43-7 [m.chemicalbook.com]

- 8. Methyl 4-(Chlorosulfonyl)benzoate | 69812-51-7 | Benchchem [benchchem.com]

- 9. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 4-chloro-2-(chlorosulfonyl)benzoate (CAS 85392-01-4)

This technical guide provides a comprehensive overview of Methyl 4-chloro-2-(chlorosulfonyl)benzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights and methodologies.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound, with the CAS number 85392-01-4, is a bifunctional molecule of significant interest in organic synthesis, particularly in the realm of medicinal chemistry. Its structure, featuring both a reactive sulfonyl chloride and a modifiable methyl ester group, makes it a valuable scaffold for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. The strategic placement of the chloro and chlorosulfonyl groups on the benzoate ring offers unique opportunities for chemists to fine-tune the steric and electronic properties of target molecules, which is a cornerstone of modern drug design.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 85392-01-4 | [1] |

| Molecular Formula | C₈H₆Cl₂O₄S | [1] |

| Molecular Weight | 269.10 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (predicted) | |

| Purity | Typically ≥98% | |

| Storage Temperature | 2-8°C in an inert atmosphere |

Safety Profile:

This compound is a corrosive substance that causes severe skin burns and eye damage.[1] It reacts violently with water, liberating toxic gas. Therefore, stringent safety protocols must be followed during its handling and storage.

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective route starts from 4-chloro-2-aminobenzoic acid, as outlined in Chinese patent CN105503668A.[2] This process involves an initial esterification followed by a diazotization and a subsequent Sandmeyer-type reaction to install the chlorosulfonyl group.

Sources

A Technical Guide to Methyl 4-chloro-2-(chlorosulfonyl)benzoate: A Versatile Building Block in Modern Chemistry

Abstract: Methyl 4-chloro-2-(chlorosulfonyl)benzoate is a bifunctional organic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring both a reactive sulfonyl chloride and a methyl ester, positions it as a crucial intermediate for the synthesis of a diverse range of complex molecules.[1][2] This guide provides an in-depth analysis of its chemical properties, synthesis, core reactivity, and applications, with a focus on its utility in drug discovery and development. The protocols and mechanistic insights are presented to equip researchers and scientists with the practical knowledge required for its effective application.

Core Chemical Identity and Physicochemical Properties

This compound is a solid organic compound characterized by a benzene ring substituted with three functional groups: a chloro group at position 4, a chlorosulfonyl group at position 2, and a methyl ester group at position 1.[3] This specific arrangement of electron-withdrawing groups dictates its reactivity and utility.

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₄S | [3] |

| Molecular Weight | 269.10 g/mol | [3] |

| CAS Number | 85392-01-4 | [3][4] |

| IUPAC Name | This compound | [3] |

| Physical Form | Solid | [4] |

| InChI Key | AKVPERSFJZUJKD-UHFFFAOYSA-N | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

Synthesis Pathway: A Mechanistic Perspective

While multiple specific synthetic routes exist, the generation of aromatic sulfonyl chlorides often involves processes like diazotization followed by chlorosulfonylation. For the closely related isomer, methyl 2-(chlorosulfonyl)benzoate, a well-documented approach involves the diazotization of methyl 2-aminobenzoate.[5][6] This process is notoriously hazardous in batch production due to the potential for explosive diazonium salt intermediates to accumulate.

Causality in Synthesis Choice: The adoption of continuous-flow technology for this type of synthesis directly addresses the inherent safety and efficiency challenges of batch processing.[5][7] Flow chemistry minimizes the volume of hazardous intermediates at any given moment, offers superior heat transfer to control exothermic reactions, and reduces side reactions like hydrolysis, thereby increasing yield and purity.[6][7]

Below is a conceptual workflow for the synthesis, inspired by modern continuous-flow methods.

Caption: Conceptual workflow for the synthesis of this compound.

Core Reactivity & Applications in Drug Discovery

The primary synthetic value of this compound stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride (-SO₂Cl) group.[2] This makes it an excellent target for a wide range of nucleophiles, enabling the construction of diverse molecular scaffolds.

Sulfonamide Formation: A Cornerstone of Medicinal Chemistry

The most prevalent application is its reaction with primary or secondary amines to form stable sulfonamide linkages (-SO₂NR₂).[8] The sulfonamide functional group is a well-established amide bioisostere, prized in drug design for its similar geometry, improved metabolic stability, and ability to act as a hydrogen bond acceptor.[9]

Mechanism & Protocol Trustworthiness: The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom, displacing the chloride ion, which is an excellent leaving group.[2] The protocol's reliability is ensured by using a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, driving the reaction to completion and preventing the protonation and deactivation of the amine nucleophile.

Experimental Protocol: General Sulfonamide Synthesis

-

Preparation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq).

-

Nucleophilic Attack: Slowly add the desired primary or secondary amine (1.1 eq) to the solution, maintaining the temperature at 0°C with an ice bath to control the initial exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure N-substituted sulfonamide.

Caption: General reaction scheme for the formation of sulfonamides.

This robust reaction allows for the rapid generation of compound libraries by varying the amine component, a common strategy in the hit-to-lead optimization phase of drug discovery.[8]

Other Synthetic Transformations

While sulfonamide formation is primary, the molecule's two functional groups allow for orthogonal chemistry:

-

Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters.[2]

-

Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for further diversification of the molecular scaffold.[2]

Safety and Handling

As with all sulfonyl chlorides, this compound is classified as a dangerous good for transport.[10] It is reactive and moisture-sensitive.

-

Handling: Must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place (2-8°C) to prevent decomposition and hydrolysis.[4]

-

Hazards: Contact with water or moisture will produce hydrochloric acid (HCl) and the corresponding sulfonic acid, which are corrosive. It is a lachrymator and irritant.

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by its bifunctional nature. The reactivity of its sulfonyl chloride group, particularly in forming robust sulfonamide linkages, makes it an indispensable tool for medicinal chemists and drug development professionals.[1][8] Understanding its properties, synthesis, and reactivity is key to leveraging its full potential in the creation of novel, biologically active compounds.

References

-

JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4738388, Methyl 4-(Chlorosulfonyl)benzoate. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3020661, this compound. Available at: [Link]

- King, J. F., & As-Seis, M. I. (1983). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 61(6), 1145-1151.

- Rost, A. M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.

-

Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10857839, Methyl 2-[(chlorosulfonyl)methyl]benzoate. Available at: [Link]

- Yu, Z., et al. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: an Example of Inhibiting Parallel Side-reactions. Organic Process Research & Development.

-

ACS Publications. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Available at: [Link]

- Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

- Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure.

-

ResearchGate. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl 4-(Chlorosulfonyl)benzoate | 69812-51-7 | Benchchem [benchchem.com]

- 3. This compound | C8H6Cl2O4S | CID 3020661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 85392-01-4 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 9. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

Navigating the Chemical Landscape of Methyl 4-chloro-2-(chlorosulfonyl)benzoate: A Technical Guide to Solubility and Stability

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of pharmaceutical development and fine chemical synthesis, a thorough understanding of the physicochemical properties of key intermediates is paramount. Methyl 4-chloro-2-(chlorosulfonyl)benzoate, a versatile building block, presents a unique set of challenges and opportunities owing to its inherent reactivity. This technical guide, departing from rigid templates, offers a deep dive into the critical aspects of its solubility and stability, providing not just data and protocols, but the scientific rationale that underpins them. As a senior application scientist, the aim is to equip you with the expertise to handle this compound effectively and safely, ensuring the integrity and success of your research and development endeavors.

The Duality of Reactivity: Understanding the Sulfonyl Chloride Moiety

This compound is a bifunctional molecule, but its chemical personality is overwhelmingly dominated by the highly electrophilic sulfonyl chloride group. This functional group is the linchpin of its utility in synthesis, readily reacting with nucleophiles to form stable sulfonamides and sulfonate esters. However, this same reactivity is the primary driver of its instability, particularly its pronounced sensitivity to moisture.

The core of this reactivity lies in the sulfur atom of the sulfonyl chloride, which bears a significant partial positive charge due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack.

Solubility Profile: A Balancing Act Between Polarity and Reactivity

A precise understanding of a compound's solubility in various solvent systems is fundamental to its application in synthesis, purification, and formulation. For this compound, solubility is a delicate interplay between its relatively nonpolar aromatic structure and the polar, yet highly reactive, sulfonyl chloride group.

While specific quantitative solubility data for this compound is not extensively reported in public literature, we can infer its likely behavior and provide a framework for its experimental determination.

Expected Solubility Behavior:

-

Aqueous Solvents: The compound is expected to have very low solubility in water. This is a common characteristic of aryl sulfonyl chlorides and is, in a practical sense, a saving grace. The low solubility kinetically hinders the rapid hydrolysis that would otherwise occur.[1][2][3] Any attempt to measure aqueous solubility will be a measurement of a dynamic system where dissolution and hydrolysis are occurring simultaneously.

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, tetrahydrofuran (THF), and ethyl acetate are likely to be good solvents for this compound. They can solvate the molecule without providing a reactive proton source that would lead to degradation.

-

Chlorinated Solvents: Dichloromethane and chloroform are also expected to be effective solvents.

-

Apolar Solvents: Solubility in apolar solvents such as hexanes or toluene is expected to be lower, though not negligible, due to the aromatic core.

-

Protic Solvents (Non-aqueous): Alcohols like methanol and ethanol will dissolve the compound, but a slow reaction to form the corresponding sulfonate ester can be anticipated, especially at elevated temperatures or in the presence of a base.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Potential for Reaction |

| Aqueous | Water, Buffers | Very Low | Highly susceptible to hydrolysis to the corresponding sulfonic acid. |

| Polar Aprotic | Acetonitrile, Acetone | High | Good solvation of the molecule with minimal risk of degradation. |

| Ethers | THF, Diethyl Ether | Moderate to High | Good solvation, generally unreactive. |

| Chlorinated | Dichloromethane, Chloroform | High | Effective for nonpolar to moderately polar compounds. |

| Alcohols | Methanol, Ethanol | High | Good solubility, but potential for slow solvolysis to form sulfonate esters. |

| Apolar Hydrocarbons | Hexanes, Toluene | Low to Moderate | Limited by the polarity of the ester and sulfonyl chloride groups. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining thermodynamic solubility.[4] However, given the reactivity of this compound, modifications to the standard protocol are essential.

Objective: To determine the solubility of this compound in a chosen aprotic solvent (e.g., acetonitrile) at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, dry glass vial. The "excess" is critical to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Agitate the vial at a constant temperature for a predetermined period. For a reactive compound, the equilibration time should be minimized to reduce the potential for degradation. A time course experiment (e.g., sampling at 1, 2, 4, and 6 hours) is recommended to determine the point at which equilibrium is reached without significant degradation.

-

Sample Preparation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Immediate filtration through a syringe filter (compatible with the solvent) is recommended.

-

Quantification: Dilute the filtered supernatant with a known volume of the solvent. Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Causality Behind Experimental Choices:

-

Aprotic Solvent: The choice of an aprotic solvent like acetonitrile is crucial to prevent solvolysis during the experiment.

-

Sealed Vial: This prevents the ingress of atmospheric moisture which would lead to hydrolysis.

-

Minimized Equilibration Time: A balance must be struck between reaching thermodynamic equilibrium and preventing degradation.

-

Rapid Analysis: Samples should be analyzed promptly after preparation to ensure the measured concentration reflects the solubility at the time of sampling.

Stability: The Inevitable Hydrolysis and Its Implications

The stability of this compound is intrinsically linked to its environment. The primary degradation pathway of concern is hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

Mechanism of Hydrolysis

The hydrolysis of aryl sulfonyl chlorides in water generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The reaction can be catalyzed by both acid and base, but the most significant rate acceleration is observed under alkaline conditions.

-

Neutral Hydrolysis (Solvolysis): In neutral water, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This is typically the slower process.

-

Alkaline Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, attacks the sulfur atom, leading to a rapid formation of the sulfonic acid salt. The rate of alkaline hydrolysis for substituted benzenesulfonyl chlorides has been shown to follow the Hammett equation, with electron-withdrawing substituents increasing the rate.[5]

Caption: Hydrolysis mechanisms of this compound.

Factors Influencing Stability

-

pH: The compound will be most stable at acidic pH and will degrade rapidly at neutral and, especially, alkaline pH.

-

Temperature: As with most chemical reactions, the rate of hydrolysis will increase with temperature. Therefore, storage at reduced temperatures (e.g., 2-8 °C) is recommended.[7]

-

Moisture: This is the most critical factor. The compound should be protected from atmospheric moisture at all times. Storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is essential.[8]

-

Light: While specific photostability data is unavailable, it is good practice to store the compound protected from light to prevent potential photodegradation.[8]

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating analytical methods.[8][9][10][11]

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. This reaction is expected to be very fast, so immediate analysis or quenching is necessary.

-

Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) in acetonitrile.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C).

-

Photodegradation: Expose the stock solution to a light source compliant with ICH guidelines.

-

-

Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products. A diode array detector is useful for peak purity analysis.

-

Data Analysis: Plot the concentration of the parent compound versus time for each condition to determine the degradation rate. Identify and, if possible, characterize the major degradation products.

Caption: Workflow for a forced degradation study.

Analytical Considerations for a Reactive Intermediate

The analysis of this compound requires methods that are both sensitive and account for the compound's reactivity.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful tool for purity and stability analysis.[7][12]

-

Challenges: The aqueous mobile phases typically used in reversed-phase HPLC can cause on-column hydrolysis.

-

Solutions: To mitigate this, analyses should be performed on a cooled column (e.g., 6 °C).[7] Fast gradient methods can also minimize the time the analyte spends on the column. The mobile phase should be acidic to reduce the rate of hydrolysis.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used if the compound is thermally stable enough to be volatilized without decomposition.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation. Aprotic deuterated solvents such as CDCl₃ or acetone-d₆ must be used.[12]

-

Titrimetry: A simple and accurate method for determining the total sulfonyl chloride content involves reaction with a nucleophile and subsequent titration.[12]

Concluding Remarks: A Call for Careful Handling and Empirical Verification

This compound is a valuable synthetic intermediate whose utility is intrinsically tied to its reactivity. This guide has provided a scientifically grounded framework for understanding and managing its solubility and stability. The core takeaways are the compound's presumed low aqueous solubility, its high solubility in many common organic solvents, and its pronounced susceptibility to hydrolysis, especially under neutral to basic conditions.

The provided experimental protocols are designed to be self-validating systems, enabling researchers to generate the specific, quantitative data necessary for their applications. The causality behind each experimental choice has been elucidated to foster a deeper understanding and to allow for informed modifications. Ultimately, while predictive models and analogies to similar structures are useful, empirical data derived from well-designed experiments are irreplaceable for ensuring the successful and safe use of this reactive and valuable chemical.

References

-

Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. 1970:1056-1058. Available from: [Link]

-

King JF, Lam JYL. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society. 1992;114(5):1743-1749. Available from: [Link]

-

Wang H, et al. Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride. Journal of Liquid Chromatography & Related Technologies. 1998;21(9):1349-1360. Available from: [Link]

-

Kinetics and Mechanism of the Hydrolysis of N-(Benzenesulfonyl) benzimidoyl Chlorides. Journal of the Korean Chemical Society. 1986;30(5):455-462. Available from: [Link]

-

Robertson RE, Rossall B. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. 1971;49(9):1441-1450. Available from: [Link]

-

Verma BC, et al. ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry. 1995;34A:820-822. Available from: [Link]

-

Moisture Sensitivity Testing of Formulations. Pharma.Tips. 2025. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

King JF, Lam JYL, Skonieczny S. Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society. 1992;114(5):1743-1749. Available from: [Link]

-

Methanesulfonyl chloride. SIELC Technologies. 2018. Available from: [Link]

-

Kinetics and Mechanism of the Hydrolysis of N-(Benzenesulfonyl)benzimidoyl Chlorides. Sci-Hub. Available from: [Link]

-

Stability testing of existing active substances and related finished products. European Medicines Agency. 2023. Available from: [Link]

- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents. 2019.

-

Kevill DN, D'Souza MJ. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. 2008;9(5):856-867. Available from: [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. 2003. Available from: [Link]

-

Compound solubility measurements for early drug discovery. Computational Chemistry Co. 2022. Available from: [Link]

-

Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Max Planck Institute for Colloids and Interfaces. 2021. Available from: [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Jordan Food and Drug Administration. 2022. Available from: [Link]

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. 2021;1(2):53-59. Available from: [Link]

-

Draft regional guidelines on stability testing of active substances and pharmaceutical products. World Health Organization. Available from: [Link]

-

The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. 2006. Available from: [Link]

-

Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. National Institutes of Health. 2021. Available from: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health. 2013. Available from: [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. 2009. Available from: [Link]

-

An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. 2023. Available from: [Link]

-

Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. National Institutes of Health. 2022. Available from: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. 2003. Available from: [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. 2012. Available from: [Link]

-

Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. National Institutes of Health. 2022. Available from: [Link]

-

Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Publications. 2022. Available from: [Link]

-

A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. ACS Publications. 1961. Available from: [Link]

-

Recent progress in the computational prediction of aqueous solubility and absorption. National Institutes of Health. 2007. Available from: [Link]

-

(PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. 2008. Available from: [Link]

-

Computational approaches to determine drug solubility. CoLab. Available from: [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. 2009. Available from: [Link]

Sources

- 1. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-chloro-2-(chlorosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Synthetic Building Block

Methyl 4-chloro-2-(chlorosulfonyl)benzoate (CAS No. 85392-01-4) is a bifunctional organic compound of significant interest in medicinal chemistry and drug development.[1] Its utility stems from two highly reactive sites: the sulfonyl chloride and the methyl ester. The sulfonyl chloride group serves as a versatile handle for introducing sulfonamide or sulfonate ester moieties, functional groups prevalent in a wide array of therapeutic agents.[2][3] The methyl ester provides an additional site for synthetic modification, such as hydrolysis to the corresponding carboxylic acid or amidation.[2]

Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount. The inherent reactivity of the sulfonyl chloride group, particularly its sensitivity to nucleophiles like water, presents unique analytical challenges.[4] This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a cohesive interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to provide a framework for the robust characterization of this and similar reactive molecules.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic fingerprint. The molecule consists of a 1,2,4-trisubstituted benzene ring bearing a methyl ester group, a chloro group, and a chlorosulfonyl group.

Caption: Predicted major fragmentation pathways in EI-MS.

-

Loss of •Cl (m/z 233/235): Cleavage of the relatively weak S-Cl bond.

-

Loss of •OCH₃ (m/z 237/239/241): Alpha-cleavage at the ester.

-

Loss of •SO₂Cl (m/z 169/171): Cleavage of the C-S bond to give the methyl 4-chlorobenzoyl cation. This is a very stable fragment and likely to be prominent.

Integrated Spectroscopic Protocol: A Self-Validating Workflow

For comprehensive and trustworthy characterization, an integrated approach is essential.

Step 1: Initial Purity and Functional Group Screen (IR)

-

Acquire a background spectrum.

-

Analyze a thin film or KBr pellet of the sample.

-

Validation: Confirm the presence of strong, characteristic S=O (~1370, ~1170 cm⁻¹) and C=O (~1730 cm⁻¹) stretches. The absence of a broad -OH stretch (~3300 cm⁻¹) confirms the integrity of the sulfonyl chloride group and the absence of the hydrolyzed sulfonic acid byproduct.

Step 2: Molecular Weight and Fragmentation Confirmation (MS)

-

Use a technique like GC-MS or direct infusion ESI-MS.

-

Validation: Identify the molecular ion cluster at m/z 268/270/272. The 9:6:1 intensity ratio validates the presence of two chlorine atoms. Match observed fragments to predicted pathways.

Step 3: Unambiguous Structure Elucidation (NMR)

-

Dissolve the sample in a dry, aprotic deuterated solvent (e.g., CDCl₃) with TMS.

-

Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).

-

Validation: Confirm the presence of three aromatic protons and one methyl singlet in the ¹H spectrum with the correct integration (1:1:1:3). The observed splitting patterns (d, dd, d) and chemical shifts must be consistent with the 1,2,4-trisubstituted pattern. The ¹³C spectrum must show the correct number of aromatic (6) and aliphatic (2) carbons.

By following this workflow, the data from each technique cross-validates the others, leading to a high-confidence structural assignment and purity assessment, which is critical for its application in regulated environments like drug development.

References

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.

- Anomalous >1>H NMR chemical shift behavior of substituted benzoic acid esters. Magn Reson Chem.

- Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2023). PubMed.

- IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs.

- Methyl 4-chloro-2-(chlorosulfonyl)

- Methyl 4-(Chlorosulfonyl)

- Supporting Information for rel

- 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. (1967). Canadian Journal of Chemistry.

- Supporting Information for synthesis of substituted methyl benzo

- Supporting Information for synthesis of substituted methyl benzo

- Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chrom

- Methyl 4-chloro-2-(chlorosulfonyl)

- Methyl 4-(Chlorosulfonyl)

- Methyl 4-[(chlorosulfonyl)

Sources

An In-Depth Technical Guide to the Reactivity Profile of Methyl 4-chloro-2-(chlorosulfonyl)benzoate

This document provides a comprehensive technical examination of Methyl 4-chloro-2-(chlorosulfonyl)benzoate, a pivotal building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond simple procedural descriptions to explore the causal relationships that govern the compound's reactivity. We will dissect its structural attributes, explore its dual-functional nature, and provide field-proven insights into optimizing its use in complex synthetic routes, with a strong emphasis on safety, efficiency, and mechanistic understanding.

Core Molecular Profile and Strategic Importance

This compound (CAS No. 85392-01-4) is a bifunctional aromatic compound whose value lies in the orthogonal reactivity of its two primary functional groups: a highly electrophilic sulfonyl chloride and a moderately reactive methyl ester.[1] This differential reactivity allows for its use as a versatile scaffold, enabling sequential and controlled modifications essential for the synthesis of complex target molecules in the pharmaceutical and agrochemical industries.[1][2]

Physicochemical and Safety Data Summary

A foundational understanding of the compound's properties is critical before any experimental work. The following table summarizes key data aggregated from reliable sources.[3]

| Property | Value | Source |

| CAS Number | 85392-01-4 | PubChem[3] |

| Molecular Formula | C₈H₆Cl₂O₄S | Sigma-Aldrich |

| Molecular Weight | 269.10 g/mol | PubChem[3] |

| Appearance | Solid | Sigma-Aldrich |

| Storage Conditions | Inert atmosphere, 2-8°C | Sigma-Aldrich |

| GHS Signal Word | Danger | PubChem[3] |

| Key Hazard Statements | H314: Causes severe skin burns and eye damage | Sigma-Aldrich |

| H315: Causes skin irritation | PubChem[3] | |

| H318: Causes serious eye damage | PubChem[3] |

Author's Note: The presence of the sulfonyl chloride group renders this compound extremely sensitive to moisture and dictates stringent handling protocols, which are detailed in Section 4.

Structural Analysis of Reactivity

The compound's reactivity is best understood by examining its electronic architecture. The two key sites for chemical transformation are the sulfur atom of the sulfonyl chloride and the carbonyl carbon of the methyl ester.

Caption: Key reactive centers of this compound.

The Dominant Reaction Pathway: Sulfonyl Chloride Chemistry

The sulfonyl chloride moiety is the primary driver of the compound's synthetic utility. The sulfur atom is highly electron-deficient due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a potent electrophile.

Sulfonamide Synthesis: A Cornerstone Reaction

The reaction with primary or secondary amines to form sulfonamides is the most common and valuable transformation.[1] This linkage is a privileged scaffold in medicinal chemistry, found in numerous antibacterial, diuretic, and hypoglycemic drugs.

Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur center. This is followed by the expulsion of the chloride ion, an excellent leaving group, and subsequent deprotonation of the nitrogen (typically by a mild base included in the reaction) to yield the stable sulfonamide.

Caption: Standard workflow for sulfonamide synthesis.

Sulfonate Ester Formation

Reacting the sulfonyl chloride with alcohols or phenols in the presence of a base yields sulfonate esters. While less common in drug molecules than sulfonamides, sulfonate esters are important intermediates in organic synthesis, often serving as leaving groups in substitution reactions. The choice of a non-nucleophilic base like pyridine is crucial to prevent it from competing with the alcohol as the nucleophile.[1]

Hydrolysis: A Critical Side Reaction

This compound reacts violently with water.[4][5] This is not merely a handling hazard but a critical parameter to control during synthesis. Even trace amounts of moisture in solvents or on glassware can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This side reaction consumes the starting material and complicates purification.

Experimental Causality: The imperative for using anhydrous solvents (e.g., dry DCM, THF) and an inert atmosphere (N₂ or Argon) directly stems from the need to prevent this competing hydrolysis pathway. The choice to add the sulfonyl chloride to the nucleophile/base mixture, rather than the reverse, ensures the highly reactive electrophile immediately encounters its intended reaction partner, minimizing its exposure time to any trace moisture.

Secondary Reactivity: The Methyl Ester Group

After the sulfonyl chloride has been functionalized, the methyl ester group offers a handle for further molecular elaboration. Its lower reactivity compared to the sulfonyl chloride is the key to a stepwise synthetic strategy.

Saponification to Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide (NaOH) in a process known as saponification.[1] This transformation is typically performed after the sulfonamide or sulfonate ester has been formed. The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation (e.g., via EDC coupling) or other carboxylate-specific chemistry.

Protocol: Saponification of a Sulfonamide Derivative

-

Dissolution: Dissolve the methyl ester starting material (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Base Addition: Add an aqueous solution of NaOH or LiOH (1.5-3.0 eq) to the mixture.

-

Reaction: Stir at room temperature or with gentle heating (40-50°C) and monitor by TLC/LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Cool the reaction mixture, acidify to pH ~2-3 with cold 1M HCl. The carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent like ethyl acetate.

-

Purification: Wash the organic extracts, dry over sodium sulfate, and evaporate the solvent to yield the crude product, which can be purified by recrystallization if necessary.

Synthesis Route and Process Considerations

The industrial synthesis of aryl sulfonyl chlorides often involves hazardous intermediates. Modern synthetic chemistry has moved towards continuous-flow processes to mitigate these risks and improve efficiency. For the isomeric Methyl 2-(chlorosulfonyl)benzoate, a continuous-flow process involving the diazotization of methyl 2-aminobenzoate followed by chlorosulfonylation has been successfully developed.[6][7] This approach offers superior control over reaction temperature and residence time, significantly reducing the formation of unstable diazonium salt intermediates and minimizing hydrolysis side reactions.[1][6]

Caption: Conceptual continuous-flow synthesis pathway.

Safety and Handling: A Self-Validating Protocol

The reactivity profile that makes this compound a valuable reagent also necessitates strict safety protocols. Adherence to these procedures is a self-validating system; safe handling directly correlates with successful and reproducible experimental outcomes.

-

Corrosivity: The compound causes severe skin burns and eye damage.[3][5] Always use in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical splash goggles with a face shield.

-

Moisture Sensitivity: As noted, it reacts violently with water.[4][5] All glassware must be oven- or flame-dried before use. Solvents and reagents must be anhydrous. Reactions should be conducted under an inert atmosphere.

-

Emergency Procedure (Spills): Do not use water to clean up spills. Absorb with an inert dry material (e.g., vermiculite, dry sand) and place in a sealed container for hazardous waste disposal.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile synthetic intermediate, but its effective use is predicated on a thorough understanding of its dual reactivity and sensitivity. The sulfonyl chloride group provides the primary route for modification, readily forming sulfonamides and sulfonate esters. The less reactive methyl ester allows for subsequent, orthogonal functionalization. By appreciating the causality behind the required experimental conditions—such as the absolute necessity for an anhydrous environment to prevent hydrolysis—researchers can harness the full synthetic potential of this compound while ensuring safety and maximizing reaction efficiency. The adoption of modern techniques like continuous-flow synthesis further promises to improve the safety and scalability of processes involving this and related reactive intermediates.

References

- Methyl 4-chloro-2-(chlorosulfonyl)

- Methyl 4-chloro-2-(chlorosulfonyl)

- Methyl 4-(Chlorosulfonyl)

- SAFETY D

- Methyl 4-(Chlorosulfonyl)

- SAFETY D

- SAFETY D

- Methyl 4-[(chlorosulfonyl)

- Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions.

- Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions | Request PDF.

Sources

- 1. Methyl 4-(Chlorosulfonyl)benzoate | 69812-51-7 | Benchchem [benchchem.com]

- 2. Methyl 4-[(chlorosulfonyl)methyl]benzoate|CAS 130047-14-2 [benchchem.com]

- 3. This compound | C8H6Cl2O4S | CID 3020661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Identification of Impurities in Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Abstract

This technical guide provides a comprehensive framework for the identification, characterization, and control of impurities in Methyl 4-chloro-2-(chlorosulfonyl)benzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The quality and purity of this intermediate are paramount, as impurities can carry through to the final product, potentially affecting its safety, efficacy, and stability. This document outlines a logical, science-driven approach, combining insights into potential impurity formation pathways with robust, validated analytical methodologies. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, alongside strategies for data interpretation. This guide is intended for researchers, analytical scientists, and process chemists in the pharmaceutical and chemical industries, offering field-proven insights grounded in authoritative regulatory and scientific principles.

Introduction: The Critical Role of Impurity Profiling

This compound is a versatile chemical building block. Its bifunctional nature, featuring a reactive sulfonyl chloride and a methyl ester, makes it a valuable precursor in complex organic syntheses. However, the very reactivity that makes this compound useful also predisposes it to the formation of impurities during synthesis, purification, and storage.

The International Council for Harmonisation (ICH) guideline Q3A(R2) defines an impurity as "any component of the new drug substance which is not the chemical entity defined as the new drug substance".[1] Controlling these impurities is a non-negotiable aspect of drug development and manufacturing.[2] Even trace amounts of certain impurities can have significant toxicological consequences or alter the therapeutic effect of the final active pharmaceutical ingredient (API).[3] Therefore, a thorough understanding and a robust analytical strategy for impurity profiling are essential for ensuring product quality and regulatory compliance.[4][5]

This guide provides a systematic approach to:

-

Predicting potential process-related and degradation impurities.

-

Developing and applying orthogonal analytical techniques for detection and separation.

-

Elucidating the structures of unknown impurities.

-

Establishing a comprehensive control strategy.

Understanding Impurity Formation Pathways

A foundational step in identifying impurities is to understand their origin. Impurities in this compound can be broadly categorized as process-related impurities (arising from the manufacturing process) and degradation products.[1][3]

A common and industrially significant route to this intermediate is the chlorosulfonation of Methyl 4-chlorobenzoate using an excess of chlorosulfonic acid (ClSO₃H).[6][7] This electrophilic aromatic substitution reaction, while effective, can lead to several predictable side products and carryover of unreacted materials.[8]

Potential Process-Related Impurities

-

Unreacted Starting Material: Incomplete reaction can result in the presence of Methyl 4-chlorobenzoate .

-

Positional Isomers: The chlorosulfonyl (-SO₂Cl) group is ortho-directing to the ester and para-directing to the chlorine. While the desired product is the 2-sulfonyl chloride, electrophilic attack can also occur at other positions on the aromatic ring, leading to isomers such as Methyl 4-chloro-3-(chlorosulfonyl)benzoate .

-

Di-sulfonated Byproducts: Under harsh conditions or with a large excess of reagent, a second chlorosulfonation event may occur.

-

Sulfone Formation: A common side reaction in sulfonation chemistry is the formation of a sulfone, where two aryl rings are linked by a sulfonyl group, yielding a bis(4-carbomethoxy-3-chlorophenyl) sulfone type structure.[9]

Potential Degradation Impurities

-

Hydrolysis Product: The sulfonyl chloride functional group is highly susceptible to hydrolysis. Exposure to atmospheric or residual moisture can readily convert the -SO₂Cl group to a sulfonic acid (-SO₃H), forming Methyl 4-chloro-2-(sulfo)benzoate . This is often the primary degradant.

The following diagram illustrates these potential impurity formation pathways.

Caption: Potential impurity formation pathways during the synthesis and storage of this compound.

A Multi-Modal Analytical Strategy

No single analytical technique is sufficient to identify and quantify all potential impurities. A robust strategy employs orthogonal methods, primarily chromatography for separation and spectroscopy for identification.[10] High-Performance Liquid Chromatography (HPLC) is an indispensable tool for impurity analysis in pharmaceuticals due to its reliability and versatility.[11]

The logical workflow for impurity identification is outlined below.

Caption: A systematic workflow for the identification and characterization of unknown impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or Photodiode Array (PDA) detection is the primary technique for separating the main component from its impurities and quantifying them.[12] Developing a robust, stability-indicating HPLC method is a critical first step.[13][14]

Key Method Development Considerations:

-

Column Chemistry: A reversed-phase C18 column is a common starting point for moderately polar analytes like these.

-

Mobile Phase: A mixture of an aqueous buffer (often with acid, like phosphoric or formic acid, to control ionization and improve peak shape) and an organic modifier (acetonitrile or methanol) is typical.[15]

-

Gradient Elution: A gradient is almost always necessary to elute a wide range of impurities with different polarities, from the non-polar starting material to the highly polar sulfonic acid degradant.

-

Detector: A PDA detector is highly recommended as it provides spectral data that can help in peak tracking and assessing peak purity.[12]

Table 1: Potential Impurities and their Expected Chromatographic Behavior

| Impurity Name | Origin | Expected Polarity | Expected Elution Order (Reversed-Phase) |

| Methyl 4-chlorobenzoate | Starting Material | Low | Late |

| Sulfone Byproduct | Side Reaction | Very Low | Very Late |

| Positional Isomers | Side Reaction | Similar to API | Near API peak |

| This compound | API | Moderate | Main Peak |

| Methyl 4-chloro-2-(sulfo)benzoate | Degradation | High | Early |

Experimental Protocol: HPLC-PDA Method for Impurity Profiling

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 235 nm (monitor 210-400 nm with PDA).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with Acetonitrile. Caution: The sulfonyl chloride is reactive. Prepare samples fresh and analyze promptly. Avoid aqueous diluents for the stock solution to prevent degradation.[10]

-

-

System Suitability: Prepare a solution containing the main compound and a known impurity (if available) or a stressed (degraded) sample to ensure adequate resolution between the main peak and its critical impurities.

-

Analysis: Inject a diluent blank, followed by the system suitability solution, and then the sample solutions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For any unknown impurity detected above the identification threshold (typically 0.10% as per ICH Q3A), structural elucidation is required.[2] LC-MS is the most powerful tool for this purpose, providing the molecular weight of the impurity.[10]

Key Considerations for LC-MS:

-

Ionization Source: Electrospray Ionization (ESI) is suitable for these polar molecules. Both positive and negative ion modes should be explored.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is invaluable for determining the accurate mass and calculating the elemental composition.

-

Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion. Common fragmentation pathways for sulfonyl chlorides and related structures include the loss of Cl• (M-35/37) and SO₂ (M-64).[10][16] The presence of chlorine's isotopic pattern (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key diagnostic feature for chlorine-containing fragments.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For unambiguous structure confirmation, especially for isomers, isolation of the impurity followed by NMR analysis is the gold standard. Preparative HPLC can be used for isolation. ¹H and ¹³C NMR will provide definitive information on the connectivity of atoms. Due to the reactivity of the sulfonyl chloride, aprotic deuterated solvents like CDCl₃ or Acetone-d₆ must be used.[10]

Conclusion

The identification and control of impurities in this compound is a multifaceted task that demands a deep understanding of its chemistry and the application of advanced analytical technologies. By anticipating potential impurities based on the synthetic pathway and degradation mechanisms, and by employing a logical, multi-modal analytical workflow centered on HPLC and LC-MS, scientists can build a comprehensive impurity profile. This rigorous, science-based approach is fundamental to ensuring the quality, safety, and efficacy of the final products derived from this important chemical intermediate, satisfying both scientific and regulatory standards.

References

- 1. database.ich.org [database.ich.org]

- 2. jpionline.org [jpionline.org]

- 3. youtube.com [youtube.com]

- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 6. api.pageplace.de [api.pageplace.de]

- 7. globalspec.com [globalspec.com]

- 8. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. veeprho.com [veeprho.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Sulfonamides using Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Introduction: The Strategic Role of Sulfonamides and Key Building Blocks

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. Its presence in drugs is associated with diverse biological activities, including antibacterial, anti-inflammatory, anticancer, and diuretic properties.[1][2][3] The enduring importance of this moiety drives continuous research into novel synthetic methodologies and the development of versatile building blocks to accelerate drug discovery.[3][4]

Methyl 4-chloro-2-(chlorosulfonyl)benzoate emerges as a particularly valuable reagent in this context. Its bifunctional nature, featuring a highly reactive sulfonyl chloride group and a modifiable methyl ester, provides a strategic platform for constructing complex molecular architectures. The sulfonyl chloride allows for the facile introduction of the critical sulfonamide linkage, while the ester group offers a secondary point for diversification, enabling fine-tuning of a molecule's physicochemical properties for lead optimization.[5]

This guide provides a comprehensive overview of the principles, protocols, and practical considerations for utilizing this compound in the synthesis of N-substituted sulfonamides, intended for researchers and professionals in drug development and organic synthesis.

Reagent Profile: this compound

A thorough understanding of the starting material is critical for successful synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 85392-01-4 | [6] |

| Molecular Formula | C₈H₆Cl₂O₄S | [6][7] |

| Molecular Weight | 269.10 g/mol | [7] |

| Appearance | Solid | [6] |

| Storage | Inert atmosphere, 2-8°C | [6] |

Safety Profile: This reagent is classified as corrosive. It causes severe skin burns and eye damage.[6][7] Handling requires appropriate personal protective equipment (PPE) and engineering controls.

Core Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of sulfonamides from this compound and a primary or secondary amine is a classic nucleophilic acyl substitution reaction.[1]

Mechanism Deep Dive:

-

Nucleophilic Attack: The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic sulfur atom of the sulfonyl chloride group.

-

Chloride Displacement: This attack leads to the formation of a transient intermediate. The stable chloride ion is subsequently displaced as an excellent leaving group.

-

Proton Transfer: The reaction generates a protonated sulfonamide and a chloride ion, which combine to form hydrogen chloride (HCl). A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize this acidic byproduct, driving the reaction to completion and preventing the protonation of the starting amine.[1]

Caption: Figure 1: General Reaction Mechanism.

Detailed Experimental Protocol: Standard Synthesis

This protocol provides a robust method for the synthesis of N-substituted sulfonamides using conventional laboratory techniques.

4.1. Materials and Reagents

-

This compound (1.0 eq)

-